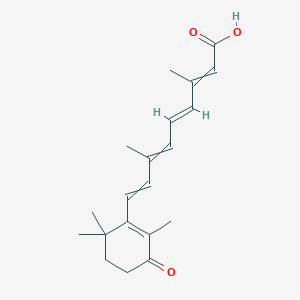

4-Oxo-isotretinoin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C20H26O3 |

|---|---|

Peso molecular |

314.4 g/mol |

Nombre IUPAC |

(4E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9?,14-7?,15-13? |

Clave InChI |

GGCUJPCCTQNTJF-IPLAXSRNSA-N |

SMILES isomérico |

CC1=C(C(CCC1=O)(C)C)C=CC(=C/C=C/C(=CC(=O)O)C)C |

SMILES canónico |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Origen del producto |

United States |

Foundational & Exploratory

4-Oxo-isotretinoin mechanism of action research

An In-depth Technical Guide to the Mechanism of Action of 4-Oxo-Isotretinoin

Abstract

Isotretinoin (13-cis-retinoic acid) represents a cornerstone in the treatment of severe, recalcitrant nodular acne and has shown efficacy in certain neuroectodermal tumors like neuroblastoma. For decades, its mechanism of action was debated, with many considering it a prodrug. Central to this debate is its major plasma metabolite, this compound (4-oxo-13-cis-retinoic acid). Often found at concentrations exceeding the parent compound, this compound was once dismissed as an inactive catabolite.[1] This guide synthesizes current research to dismantle that misconception, establishing this compound as a pharmacologically active molecule with a distinct and significant role in the therapeutic and adverse effect profile of isotretinoin therapy. We will explore its metabolic generation, its intricate interactions with nuclear retinoid receptors, its profound impact on gene transcription, and its critical function in inducing apoptosis—a key process for its clinical efficacy.

Metabolic Genesis: The Conversion of Isotretinoin to this compound

Following oral administration, isotretinoin is metabolized in the liver. The primary pathway involves oxidation to this compound, a reaction catalyzed predominantly by cytochrome P450 enzymes, with CYP3A4 identified as a major contributor.[2][3][4] This metabolic conversion is not a minor pathway; in patient plasma, this compound is the most abundant metabolite, with concentrations often reaching levels more than threefold higher than the parent isotretinoin.[3][4]

Furthermore, the elimination half-life of this compound is substantial, reported to be between 22 and 38 hours, which can be comparable to or even longer than that of isotretinoin itself (approx. 18-29 hours).[2][5] This sustained presence in circulation implies that this compound has a prolonged opportunity to exert biological effects, a critical consideration for both therapeutic efficacy and potential toxicity. The irreversible nature of this oxidation means there is no evidence of this compound converting back to isotretinoin in vivo, underscoring its role as a distinct, active agent rather than a simple reservoir for the parent drug.[3][6][7]

Caption: Nuclear receptor signaling pathway for this compound.

Cellular and Physiological Consequences of Gene Regulation

The transcriptional activity of this compound translates into significant, clinically relevant cellular outcomes across different tissues.

Anti-Tumor Activity in Neuroblastoma

In the context of high-risk neuroblastoma, this compound is not merely active but is considered equi-effective to its parent compound. [3]Research on human neuroblastoma cell lines demonstrates that this compound:

-

Inhibits Proliferation: It effectively halts the uncontrolled growth of cancer cells. [3][4]* Induces Differentiation: It promotes neurite outgrowth, a hallmark of neuronal differentiation, pushing the cancerous cells toward a more mature, less aggressive state. [3][4]* Downregulates MYCN: It decreases both the mRNA and protein levels of MYCN, a critical oncogene whose amplification is associated with poor prognosis in neuroblastoma. [3]* Upregulates RAR-β: It increases the expression of Retinoic Acid Receptor-β, a tumor suppressor gene whose presence is linked to better clinical outcomes. [3]

Regulation of Hepatic and Epidermal Genes

Beyond oncology, this compound significantly alters gene expression in other tissues. In vitro studies using human hepatocytes have shown that it is the primary driver behind changes in the transcription of multiple drug-metabolizing enzymes and transporters. [8][9]This has implications for potential drug-drug interactions during isotretinoin therapy. In skin, it regulates genes involved in inflammation, differentiation, and cellular homeostasis. [1]

| Target Tissue | Key Gene/Protein Targets | Cellular Outcome | Reference(s) |

|---|---|---|---|

| Neuroblastoma Cells | MYCN | ▼ Proliferation, ▼ Tumorigenicity | ,[3] [4] |

| RAR-β | ▲ Differentiation, ▲ Apoptosis | [3] | |

| Human Hepatocytes | OATP1B1, CYP1A2, CYP2C9 | ▼ mRNA Expression | ,[8] [9] |

| CYP2B6, CYP3A4 | ▲ mRNA Expression | ,[8] [9] |

| Human Skin Cells | Various structural & transport proteins | Regulation of growth, differentiation, inflammation | [1]|

Induction of Apoptosis: The Key to Sebum Suppression

One of the most profound clinical effects of isotretinoin is the dramatic reduction in sebum production, which is achieved by shrinking the sebaceous glands. [10][11]This is not caused by a simple suppression of lipid synthesis but by the induction of programmed cell death, or apoptosis, in sebocytes. [6] While isotretinoin itself can induce this effect, the process is intricately linked to its metabolites and downstream signaling. A prevailing hypothesis suggests that isotretinoin is isomerized intracellularly to all-trans-retinoic acid (ATRA). ATRA then activates a transcriptional cascade via RARs, leading to the upregulation of the Forkhead Box O (FoxO) family of transcription factors, particularly FoxO1 and FoxO3a. [12]

-

FoxO3a induces the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). [12]* TRAIL then activates the extrinsic apoptosis pathway, triggering a caspase cascade that culminates in cell death. [13]* FoxO1 contributes by upregulating cell cycle inhibitors like p21 and p27, leading to cell cycle arrest. [12] This apoptotic mechanism, driven by the retinoid signaling cascade in which this compound participates, is fundamental to the drug's efficacy in treating acne. [14]

Caption: Simplified pathway of retinoid-induced sebocyte apoptosis.

Methodologies for Mechanistic Investigation

Validating the mechanisms described requires robust, self-validating experimental systems. Below are protocols for key assays used to probe the activity of this compound.

Protocol 1: Competitive Ligand Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for specific retinoic acid receptor (RAR) subtypes.

Methodology:

-

Receptor Preparation: Utilize purified, recombinant human RARα, RARβ, or RARγ protein.

-

Radioligand: Use a high-affinity radiolabeled retinoid, such as [³H]-all-trans-retinoic acid, as the primary ligand.

-

Competition Setup: In a multi-well plate, incubate a fixed concentration of the RAR protein and the [³H]-ATRA with serially diluted concentrations of unlabeled this compound (the competitor). Include a control with no competitor (maximum binding) and a control with a vast excess of unlabeled ATRA (non-specific binding).

-

Incubation: Allow the reaction to reach equilibrium (e.g., 2-4 hours at 4°C).

-

Separation: Separate receptor-bound from free radioligand using a method like hydroxylapatite precipitation or filter binding.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of this compound required to displace 50% of the radioligand.

Protocol 2: RARE-Luciferase Reporter Gene Assay

Objective: To quantify the ability of this compound to transcriptionally activate genes via the RAR/RXR pathway.

Methodology:

-

Cell Culture: Use a suitable cell line (e.g., COS-7, HEK293) that is readily transfectable.

-

Transfection: Co-transfect the cells with three plasmids:

-

An expression vector for the desired RAR subtype (e.g., pCMX-hRARα).

-

An expression vector for RXR (e.g., pCMX-hRXRα).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs (e.g., pGL3-RARE-luc).

-

A control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

-

-

Treatment: After allowing cells to recover post-transfection (approx. 24 hours), replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., ATRA).

-

Incubation: Incubate the cells for 18-24 hours to allow for gene transcription and protein expression.

-

Lysis and Assay: Lyse the cells and measure the activity of both Firefly and Renilla luciferase using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response).

Caption: Workflow for a RARE-Luciferase Reporter Gene Assay.

Conclusion and Future Perspectives

The evidence is clear and compelling: this compound is a principal, biologically active metabolite of isotretinoin. It is not an inert byproduct but a key effector molecule that contributes significantly to the therapeutic profile of its parent drug. Its mechanism of action is multifaceted, involving direct modulation of gene transcription through nuclear retinoic acid receptors and the subsequent induction of apoptosis and cellular differentiation. Its equi-effective anti-tumor activity in neuroblastoma models and its role as the primary driver of hepatic gene regulation in vitro highlight its importance.

Future research must continue to dissect the precise contributions of this compound versus the parent drug and other metabolites to both the desired clinical outcomes and the adverse effect profile, including teratogenicity. [15]A deeper understanding of its unique interactions and downstream targets could pave the way for the development of novel, more targeted retinoid therapies with improved efficacy and a superior safety profile.

References

- National Center for Biotechnology Information. (2023). Isotretinoin. In StatPearls. StatPearls Publishing.

- Sonawane, P., et al. (2014). Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma. British Journal of Pharmacology, 171(23), 5330–5344.

- Layton, A. (2009). The use of isotretinoin in acne. Dermato-Endocrinology, 1(3), 162–169.

- Lheureux, P., et al. (1998). Steady-state pharmacokinetics of isotretinoin and its 4-oxo metabolite: implications for fetal safety. Journal of Clinical Pharmacology, 38(11), 1044-1050.

- Wikipedia. (n.d.). Isotretinoin.

- Yao, A. S., et al. (2022). Isotretinoin and Its Metabolites Alter mRNA of Multiple Enzyme and Transporter Genes In Vitro, but Downregulation of Organic Anion Transporting Polypeptide Does Not Translate to the Clinic. Drug Metabolism and Disposition, 50(7), 963–972.

- Baron, J. M., et al. (2005). Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro. Journal of Investigative Dermatology, 125(1), 143–153.

- Kochhar, D. M., & Penner, J. D. (1987). Developmental effects of isotretinoin and this compound: the role of metabolism in teratogenicity. Teratology, 36(1), 67–75.

- Medicine.com. (2020). ISOtretinoin (Systemic): Dosage, Mechanism/Onset of Action, Half-Life.

- PubMed. (2014). Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma. British Journal of Pharmacology.

- Bionity.com. (n.d.). Isotretinoin.

- The Dox. (2024). Isotretinoin in Dermatology - Agent, Mechanism of Action, Uses, Side-effects. YouTube.

- National Center for Biotechnology Information. (n.d.). Isotretinoin. PubChem Compound Summary for CID 5282379.

- Nelson, A. M., et al. (2009). Temporal changes in gene expression in the skin of patients treated with isotretinoin provide insight into its mechanism of action. Dermatology, 219(1), 32-41.

- Chen, H., et al. (2007). Metabolism and Regulation of Gene Expression by 4-Oxoretinol versus All-trans Retinoic Acid in Normal Human Mammary Epithelial Cells. Journal of Biological Chemistry, 282(15), 11135-11145.

- BioCrick. (n.d.). Isotretinoin.

- Melnik, B. C. (2021). Acne Transcriptomics: Fundamentals of Acne Pathogenesis and Isotretinoin Treatment. International Journal of Molecular Sciences, 22(16), 8786.

- PubMed. (2022). Isotretinoin and its Metabolites Alter mRNA of Multiple Enzyme and Transporter Genes In Vitro, but Downregulation of Organic Anion Transporting Polypeptide Does Not Translate to the Clinic. Drug Metabolism and Disposition.

- ResearchGate. (2005). Retinoic Acid and its 4-Oxo Metabolites are Functionally Active in Human Skin Cells In Vitro.

- ResearchGate. (2015). Sebaceous hyperplasia: Systemic treatment with isotretinoin.

- Melnik, B. C. (2016). Apoptosis May Explain the Pharmacological Mode of Action and Adverse Effects of Isotretinoin, Including Teratogenicity. Acta Dermato-Venereologica, 97(2), 173–181.

- Pijnappel, W. W., et al. (1993). The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification. Nature, 366(6453), 340–344.

- Melnik, B. C. (2017). Isotretinoin and FoxO1: A scientific hypothesis. Clinics in Dermatology, 35(4), 368–377.

- SciSpace. (2016). Apoptosis May Explain the Pharmacological Mode of Action and Adverse Effects of Isotretinoin, Including Teratogenicity.

- ResearchGate. (2016). Apoptosis May Explain the Pharmacological Mode of Action and Adverse Effects of Isotretinoin, Including Teratogenicity.

- Leyden, J. J. (2001). Retinoic Acid Receptors and Topical Acne Therapy: Establishing the Link Between Gene Expression and Drug Efficacy. The Journal of Clinical and Aesthetic Dermatology, 4(Suppl 1), S4–S8.

- Pijnappel, W. W., et al. (1993). The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification. Nature, 366, 340-344.

- Melnik, B. C. (2024). A new look for the “old” isotretinoin. EADV.

- Ruhl, R., et al. (2006). The endogenous retinoid metabolite S-4-oxo-9-cis-13,14-dihydro-retinoic acid activates retinoic acid receptor signalling both in vitro and in vivo. The Biochemical Journal, 395(3), 575–583.

- Bagatin, E., et al. (2014). Sebaceous hyperplasia: systemic treatment with isotretinoin. Anais Brasileiros de Dermatologia, 89(5), 830–832.

- Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences, 93(10), 4819–4824.

- ResearchGate. (2020). Isotretinoin treatment upregulates the expression of p53 in the skin and sebaceous glands of patients with acne vulgaris.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). isotretinoin.

- Medscape. (2023). Sebaceous Hyperplasia Treatment & Management.

Sources

- 1. Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isotretinoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steady-state pharmacokinetics of isotretinoin and its 4-oxo metabolite: implications for fetal safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isotretinoin - Wikipedia [en.wikipedia.org]

- 7. Isotretinoin [bionity.com]

- 8. Isotretinoin and its Metabolites Alter mRNA of Multiple Enzyme and Transporter Genes In Vitro, but Downregulation of Organic Anion Transporting Polypeptide Does Not Translate to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isotretinoin and its Metabolites Alter mRNA of Multiple Enzyme and Transporter Genes In Vitro, but Downregulation of Organic Anion Transporting Polypeptide Does Not Translate to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The use of isotretinoin in acne - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Apoptosis May Explain the Pharmacological Mode of Action and Adverse Effects of Isotretinoin, Including Teratogenicity | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 15. Developmental effects of isotretinoin and this compound: the role of metabolism in teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Player: A Technical Guide to the Biological Activity of 4-Oxo-Isotretinoin

Foreword: Beyond the Pro-Drug Hypothesis

For decades, isotretinoin (13-cis-retinoic acid) has been a cornerstone in the treatment of severe acne and a subject of intense research in oncology.[1][2] Its primary metabolite, 4-oxo-isotretinoin, was often relegated to the status of an inactive byproduct of detoxification. However, a growing body of evidence compels us to re-evaluate this simplistic view. This guide synthesizes current knowledge to present a nuanced understanding of this compound as a biologically active molecule with its own distinct pharmacological profile. We will delve into its metabolic generation, molecular interactions, and cellular consequences, providing a comprehensive resource for researchers, clinicians, and drug development professionals in the field of retinoid biology.

Part 1: The Metabolic Journey - From Parent Compound to Active Metabolite

Isotretinoin undergoes extensive hepatic metabolism following oral administration.[3][4] The formation of this compound is a key step in this process, primarily catalyzed by cytochrome P450 (CYP) enzymes, including CYP2C8, CYP2C9, CYP3A4, and CYP2B6.[3][4][5] This oxidative transformation introduces a ketone group at the C4 position of the cyclohexenyl ring.

The pharmacokinetics of this compound are distinct from its parent compound. Following a single oral dose of isotretinoin, maximum blood concentrations of this compound are observed between 6 to 16 hours, which is later than the peak for isotretinoin (1 to 4 hours).[6][7] Notably, at steady-state, the plasma concentrations of this compound can be several-fold higher than those of isotretinoin, making it the major circulating metabolite.[8][9] The elimination half-life of this compound is also longer than that of isotretinoin, with estimates ranging from 22 to 38 hours.[3][10][11] This prolonged presence in the circulation underscores its potential to exert sustained biological effects.

Metabolic Pathway Overview

Caption: Simplified retinoid signaling pathway for this compound.

Part 3: The Biological Consequences - From Cellular Fates to Clinical Implications

The interaction of this compound with nuclear receptors translates into a diverse range of biological activities, impacting cellular proliferation, differentiation, and apoptosis.

Effects on Cellular Proliferation and Differentiation

In various cell types, this compound has demonstrated potent anti-proliferative and pro-differentiative effects. For instance, in human neuroblastoma cell lines, it is as effective as isotretinoin at inhibiting proliferation and inducing neurite outgrowth, a hallmark of neuronal differentiation. [8]Similarly, in normal human epidermal keratinocytes, this compound can increase the expression of differentiation markers such as cytokeratin 7 and 19. [5]Its ability to inhibit the proliferation of head and neck squamous cell carcinoma cells further highlights its potential as an anti-cancer agent. [5]

Induction of Apoptosis

A key mechanism underlying the therapeutic efficacy of isotretinoin in acne is the induction of apoptosis in sebaceous gland cells. [2]While the direct contribution of this compound to this process is still under investigation, its ability to modulate gene expression suggests a potential role in regulating apoptotic pathways.

Gene Expression Modulation

Studies have shown that this compound can significantly alter the expression of a wide array of genes. In human hepatocytes, it has been observed to downregulate the mRNA of OATP1B1, CYP1A2, and CYP2C9, while upregulating CYP2B6. [9][12]These findings have implications for potential drug-drug interactions. In skin cells, both this compound and its parent compound have been shown to upregulate genes containing consensus sequences for retinoic acid response elements, such as those encoding S100 proteins. [13]

Quantitative Data Summary

| Parameter | Value | Cell/System | Reference |

| Pharmacokinetics | |||

| Time to Peak Concentration | 6 - 16 hours | Human Blood | [6][7] |

| Elimination Half-Life | 22 - 38 hours | Human Blood | [3][10][11] |

| Biological Activity | |||

| Sebum Reduction (vs. Isotretinoin) | 70% mean reduction | Human (Acne Patients) | [1] |

| Neurite Outgrowth (vs. Isotretinoin) | Equi-effective | Human Neuroblastoma Cells | [8] |

| Proliferation Inhibition | Concentration-dependent | Head and Neck Squamous Cell Carcinoma | [5] |

| Gene Regulation (in vitro) | |||

| OATP1B1, CYP1A2, CYP2C9 mRNA | Decreased | Human Hepatocytes | [9][12] |

| CYP2B6 mRNA | Increased | Human Hepatocytes | [9] |

Part 4: Experimental Protocols for Studying this compound Activity

To rigorously assess the biological activity of this compound, a combination of in vitro and in vivo experimental approaches is necessary.

Workflow for In Vitro Analysis

Sources

- 1. The use of isotretinoin in acne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotretinoin - Wikipedia [en.wikipedia.org]

- 3. Isotretinoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medicine.com [medicine.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Pharmacokinetics of isotretinoin and its major blood metabolite following a single oral dose to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of isotretinoin and its major blood metabolite following a single oral dose to man | Semantic Scholar [semanticscholar.org]

- 8. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isotretinoin and its Metabolites Alter mRNA of Multiple Enzyme and Transporter Genes In Vitro, but Downregulation of Organic Anion Transporting Polypeptide Does Not Translate to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Steady-state pharmacokinetics of isotretinoin and its 4-oxo metabolite: implications for fetal safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of the retinoids isotretinoin and etretinate. A comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isotretinoin and its Metabolites Alter mRNA of Multiple Enzyme and Transporter Genes In Vitro, but Downregulation of Organic Anion Transporting Polypeptide Does Not Translate to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Temporal changes in gene expression in the skin of patients treated with isotretinoin provide insight into its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Synthesis of 4-Oxo-Isotretinoin: A Technical Guide to its Metabolic Pathway, Pharmacokinetics, and Analysis

Executive Summary

Isotretinoin (13-cis-retinoic acid) represents a highly effective therapy for severe, recalcitrant nodular acne.[1][2] However, its clinical activity and safety profile are intrinsically linked to its metabolic fate. This guide provides a detailed examination of the in vivo synthesis of its principal active metabolite, 4-oxo-isotretinoin. Evidence suggests that isotretinoin may function as a pro-drug, with this compound being a key mediator of its therapeutic and teratogenic effects.[3][4] In circulation, this compound often reaches concentrations exceeding those of the parent compound, underscoring its importance in the overall pharmacology of isotretinoin treatment.[5][6] This document delineates the core metabolic pathway, summarizes key pharmacokinetic parameters, and provides detailed, field-proven protocols for the quantification and study of this critical biotransformation, tailored for researchers and drug development professionals.

Introduction: The Clinical Significance of Isotretinoin Metabolism

Isotretinoin: A Cornerstone of Acne Therapy

Oral isotretinoin is a retinoid approved for the treatment of severe nodular acne that is unresponsive to conventional therapies.[1] Its mechanism of action is unique, as it is the only therapy that addresses all major factors in acne pathogenesis: it significantly reduces sebum production, inhibits comedogenesis, lowers the population of Cutibacterium acnes, and possesses anti-inflammatory properties.[1][3]

The Pro-drug Hypothesis: this compound as a Key Active Moiety

While isotretinoin itself has a low binding affinity for retinoic acid nuclear receptors (RARs and RXRs), its metabolites do not.[3] Isotretinoin is converted in vivo to several biologically active metabolites, including this compound, all-trans-retinoic acid (tretinoin), and 4-oxo-all-trans-retinoic acid.[3][4] The major metabolite, this compound, is considered a significant contributor to the drug's overall activity.[4] This has led to the hypothesis that isotretinoin acts, at least in part, as a pro-drug that is metabolized into more active forms.[3][4]

Pharmacokinetic Profile: The Predominance of this compound in Circulation

Following oral administration, isotretinoin is metabolized, and this compound becomes the most abundant retinoid in the blood.[5][7] Steady-state plasma levels of this compound are typically 1- to 2-fold higher than those of the parent drug.[6] The elimination half-life of this compound (approx. 22-38 hours) is also longer than that of isotretinoin (approx. 10-29 hours), contributing to its sustained presence in the body.[8][9][10]

Teratogenicity and Clinical Monitoring: Why This Pathway is Critical

Isotretinoin is a potent human teratogen, making the understanding of its pharmacokinetics a crucial determinant of fetal safety.[8] Both the parent drug and its 4-oxo metabolite are teratogenic compounds.[11][12] The prolonged half-lives of these molecules necessitate strict pregnancy prevention programs and inform the recommended post-treatment contraception period. Therefore, a thorough understanding of the metabolic pathway leading to this compound is fundamental for both optimizing therapeutic efficacy and ensuring patient safety.

The Core Metabolic Pathway: From Isotretinoin to this compound

The conversion of isotretinoin to this compound is a primary metabolic event that occurs predominantly in the liver. This oxidative biotransformation is mediated by the cytochrome P450 (CYP) superfamily of enzymes.

Key Isozymes Involved in Oxidation

The metabolism of isotretinoin is primarily carried out by several hepatic CYP isozymes. The main enzymes responsible for its oxidation to this compound have been identified as CYP2C8, CYP2C9, CYP3A4, and CYP2B6.[9][13] This multi-enzyme involvement suggests a robust and efficient metabolic pathway, but also introduces the potential for inter-individual variability and drug-drug interactions, as these enzymes are also responsible for the metabolism of many other xenobiotics. For instance, isotretinoin has been shown to be a weak inducer of CYP3A4.[14][15]

Mechanism of Oxidation

The transformation involves the enzymatic hydroxylation of the carbon atom at the 4th position of the cyclohexenyl ring of the isotretinoin molecule, followed by oxidation to a ketone. This process increases the polarity of the molecule, which is a common step in drug metabolism to facilitate eventual excretion.

Pathway Diagram

The following diagram illustrates the primary metabolic conversion of isotretinoin.

Caption: Metabolic oxidation of isotretinoin to this compound via hepatic CYP450 enzymes.

Further Metabolism and Excretion

Following its formation, this compound can undergo further metabolism. A significant pathway for its elimination is conjugation with glucuronic acid, forming this compound glucuronide.[16] This and other conjugated metabolites are then primarily excreted through the bile.[16]

Pharmacokinetic Data Summary

The pharmacokinetic profiles of isotretinoin and this compound have been characterized in multiple studies. The data consistently show that the metabolite achieves higher steady-state concentrations and has a longer elimination half-life than the parent drug.

Comparative Pharmacokinetics

The table below summarizes key pharmacokinetic parameters from studies in patients undergoing isotretinoin therapy. The variability in values reflects differences in study design, patient populations, and analytical methodologies.

| Parameter | Isotretinoin | This compound | Source(s) |

| Time to Peak (Tmax) | 1 - 4 hours | 6 - 16 hours | [5][7] |

| Elimination Half-life (t½) | 10 - 29 hours | 22 - 38 hours | [7][8][9][10] |

| Steady-State Cmax | Dose-dependent; e.g., ~404 ng/mL for 0.75-1.0 mg/kg/day | Dose-dependent; e.g., ~579 ng/mL for 0.75-1.0 mg/kg/day | [6] |

| AUC Ratio (Metabolite/Parent) | N/A | ~2.5 at steady-state | [5] |

Experimental Protocols for In Vivo Pathway Characterization

Characterizing the in vivo formation of this compound requires a robust clinical study design coupled with validated bioanalytical methods.

Workflow for Pharmacokinetic Analysis

Caption: Standard workflow for a clinical pharmacokinetic study of isotretinoin metabolism.

Protocol 1: Plasma Sample Collection and Processing

Causality: Proper sample handling is critical to prevent analyte degradation and ensure accurate quantification. Retinoids are light-sensitive and prone to isomerization.

-

Blood Collection: Draw venous blood samples into tubes containing an anticoagulant (e.g., EDTA or heparin). Place tubes immediately on ice and protect from direct light.

-

Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1,500 x g for 10-15 minutes at 4°C.

-

Plasma Isolation: Carefully aspirate the supernatant (plasma) into pre-labeled, light-protected polypropylene tubes. Avoid disturbing the buffy coat.

-

Storage: Immediately freeze the plasma samples and store them at -70°C or lower until analysis. This ensures long-term stability of both isotretinoin and this compound.

Protocol 2: Quantification via High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC-UV is a robust, widely available method suitable for quantifying the relatively high concentrations of isotretinoin and its metabolite found in patient plasma.[6][17] A reversed-phase C18 column is used to separate the nonpolar retinoids based on their hydrophobicity.

-

Reagent Preparation:

-

Mobile Phase: Prepare an appropriate mobile phase, often a mixture of acetonitrile and an aqueous buffer (e.g., 1% ammonium acetate), to achieve optimal separation.[17]

-

Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., acitretin) in methanol. The IS is crucial for correcting variations in extraction efficiency and injection volume.[18]

-

-

Sample Extraction (Liquid-Liquid Extraction):

-

Thaw plasma samples on ice.

-

To 0.5 mL of plasma in a glass tube, add 25 µL of the IS working solution.

-

Add 4.0 mL of an organic extraction solvent (e.g., hexane:isopropanol 95:5 v/v).[18]

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of analytes into the organic phase.

-

Centrifuge at 2,500 x g for 10 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume (e.g., 100 µL) of mobile phase.

-

-

Chromatographic Analysis:

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking blank plasma with known concentrations of isotretinoin and this compound.

-

Process these standards alongside the unknown samples.

-

Plot the peak area ratio (analyte/IS) against concentration and use linear regression to determine the concentrations in the patient samples.

-

In Vitro Correlates: Human Hepatocyte Models

Causality: To investigate the specific enzymes involved and the potential for drug-drug interactions (DDIs) at a molecular level, in vitro models are indispensable. Primary human hepatocytes are the gold standard as they retain the metabolic functions of the in vivo liver environment.[14]

Workflow for In Vitro DDI Potential Assessment

Caption: Workflow to assess the effect of retinoids on CYP enzyme gene expression.

Protocol 3: mRNA Expression Analysis of CYP Enzymes

Causality: This protocol determines if isotretinoin or its metabolite can alter the transcription of CYP genes, which can predict in vivo DDIs. An increase (induction) or decrease (repression) in CYP mRNA suggests a potential to alter the metabolism of other drugs.[14]

-

Cell Culture and Treatment:

-

Culture primary human hepatocytes according to the supplier's protocol.

-

Once confluent, treat the cells with various concentrations of isotretinoin, this compound, and appropriate vehicle controls for 24-48 hours.

-

-

RNA Isolation:

-

Wash cells with PBS and lyse them using a suitable lysis buffer (e.g., containing guanidinium thiocyanate).

-

Isolate total RNA using a commercial kit (e.g., silica-column based or phenol-chloroform extraction).

-

Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and/or capillary electrophoresis.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., CYP3A4, CYP2C9) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Run the reaction on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) for each gene.

-

Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.

-

Conclusion and Future Directions

The in vivo synthesis of this compound is a pivotal event in the pharmacology of isotretinoin therapy. This oxidative transformation, mediated primarily by hepatic CYP enzymes, produces the most abundant and a highly active circulating metabolite. Understanding this pathway is not merely an academic exercise; it is essential for appreciating the drug's efficacy, managing its significant teratogenic risk, and predicting potential drug-drug interactions. The methodologies detailed herein, from clinical pharmacokinetic analysis to in vitro molecular investigation, provide a robust framework for researchers to further explore this pathway. Future research should focus on the genetic and environmental factors contributing to the observed inter-individual variability in metabolic rates, which could pave the way for personalized dosing strategies to maximize therapeutic benefit while minimizing risk.

References

- Colburn WA, Vane FM, Shorter HJ. Steady-state pharmacokinetics of isotretinoin and its 4-oxo metabolite: implications for fetal safety. J Clin Pharmacol. 1998;38(11):980-985. URL: https://pubmed.ncbi.nlm.nih.gov/9807973/

- Brazzell RK, Vane FM, Ehmann CW, Colburn WA. Pharmacokinetics of isotretinoin during repetitive dosing to patients. Eur J Clin Pharmacol. 1983;24(5):695-702. URL: https://pubmed.ncbi.nlm.nih.gov/6603529/

- Colburn WA, Vane FM, Shorter HJ. Pharmacokinetics of isotretinoin and its major blood metabolite following a single oral dose to man. Eur J Clin Pharmacol. 1983;24(5):689-694. URL: https://www.semanticscholar.org/paper/Pharmacokinetics-of-isotretinoin-and-its-major-a-Colburn-Vane/101f3f4c6643202d08a0d4c6d3714b35e233857e

- Jilani T, Gibbons J, Aslam S, et al. Isotretinoin. In: StatPearls. StatPearls Publishing; 2024. URL: https://www.ncbi.nlm.nih.gov/books/NBK536979/

- Wyss R, Bucheli F. Quantitative analysis of retinoids in biological fluids by high-performance liquid chromatography using column switching. I. Determination of isotretinoin and tretinoin and their 4-oxo metabolites in plasma. J Chromatogr. 1988;424(2):303-314. URL: https://pubmed.ncbi.nlm.nih.gov/3366752/

- Layton A. The use of isotretinoin in acne. Dermatoendocrinol. 2009;1(3):162-169. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2835909/

- Nelson AM, Zhao W, Gilliland KL, et al. Retinoic Acid 4-Hydroxylase Inducibility and Clinical Response to Isotretinoin in Acne Patients. J Invest Dermatol. 2007;127(8):1956-1963. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3078330/

- Gregoriou S, Drouga E, Gkouvi A, et al. The metabolism and pharmacokinetics of isotretinoin in patients with acne and rosacea are not influenced by ethanol. Br J Dermatol. 2009;161(3):664-670. URL: https://pubmed.ncbi.nlm.nih.gov/19563582/

- Stevison F, Furlong M, Rendic S, et al. Isotretinoin and its Metabolites Alter mRNA of Multiple Enzyme and Transporter Genes In Vitro, but Downregulation of Organic Anion Transporting Polypeptide Does Not Translate to the Clinic. Drug Metab Dispos. 2021;49(1):47-55. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7779770/

- Nelson AM, Wolde-Tsadik G, Gilliland KL, et al. Retinoic acid 4-hydroxylase inducibility and clinical response to isotretinoin in patients with acne. J Am Acad Dermatol. 2007;56(4):624-629. URL: https://pubmed.ncbi.nlm.nih.gov/17240026/

- Goon G, Harvey JA, Wiegand UW, et al. Influence of oral isotretinoin on hepatic and cutaneous P-450-dependent isozyme activities. Toxicol Appl Pharmacol. 1993;122(1):119-126. URL: https://www.sciencedirect.com/science/article/pii/0041008X9390231D

- Stevison F, Furlong M, Abe K, et al. Effect of isotretinoin on CYP2D6 and CYP3A activity in patients with severe acne. Clin Transl Sci. 2020;13(3):530-536. URL: https://ascpt.onlinelibrary.wiley.com/doi/10.1111/cts.12739

- Colburn WA. Pharmacokinetics of the retinoids isotretinoin and etretinate. A comparative review. J Am Acad Dermatol. 1986;15(4 Pt 2):888-893. URL: https://pubmed.ncbi.nlm.nih.gov/3095349/

- Geiger JM, Czarnetzki BM. Monitoring of Isotretinoin Therapy by Measuring the Plasma Levels of Isotretinoin and this compound: A Useful Tool for Management of Severe Acne. Dermatology. 1998;196(2):234-238. URL: https://www.karger.com/Article/Abstract/19630

- Med-Explorer. Isotretinoin in Dermatology - Agent, Mechanism of Action, Uses, Side-effects. YouTube. Published February 24, 2024. URL: https://www.youtube.

- Jian W, Li D, Li Y, et al. Determination of isotretinoin in human plasma by high performance liquid chromatography–electrospray ionization mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2006;832(1):10-15. URL: https://electronicsandbooks.com/eab1/manual/repository/Determination-of-isotretinoin-in-human-plasma-by-high-performa-2006.pdf

- Lefebvre P, Agadir A, Cornic M, et al. Simultaneous determination of all-trans and 13-cis retinoic acids and their 4-oxo metabolites by adsorption liquid chromatography after solid-phase extraction. J Chromatogr B Biomed Appl. 1996;666(1):55-61. URL: https://ouci.dntb.gov.ua/en/works/4P7vLqA2/

- Kochhar DM, Penner JD, Satre MA. Developmental effects of isotretinoin and this compound: the role of metabolism in teratogenicity. Teratology. 1988;37(1):53-65. URL: https://pubmed.ncbi.nlm.nih.gov/3353896/

- Gregoriou S, Drouga E, Gkouvi A, et al. The metabolism and pharmacokinetics of isotretinoin in patients with acne and rosacea are not influenced by ethanol. ResearchGate. Published August 2009. URL: https://www.researchgate.net/publication/26252981_The_metabolism_and_pharmacokinetics_of_isotretinoin_in_patients_with_acne_and_rosacea_are_not_influenced_by_ethanol

- El-Komy MHM, El-Sayed H, Aboutaleb N, et al. Determination of isotretinoin in human plasma: Application to pharmacokinetic study. Bulletin of Faculty of Pharmacy, Cairo University. 2014;52(2):223-229. URL: https://www.sciencedirect.com/science/article/pii/S111009311400030X

- Vane FM, Bugge CJL, Rodriguez LC, et al. Human biliary metabolites of isotretinoin: identification, quantification, synthesis, and biological activity. Xenobiotica. 1990;20(2):193-207. URL: https://www.tandfonline.com/doi/abs/10.3109/00498259009046830

- Bellomo R, Brunner M, Tadjally E. New Formulations of Isotretinoin for Acne Treatment: Expanded Options and Clinical Implications. J Clin Aesthet Dermatol. 2021;14(12 Suppl 1):S18-S23. URL: https://jcad.psv.com/wp-content/uploads/jcad_14_12_s1_isotretinoin_bellomo.pdf

- American Academy of Dermatology Association. Isotretinoin: The truth about safety, side effects, and skin care. AAD.org. URL: https://www.aad.

- Baron JM, Wiederholt T, Heise R, et al. Retinoic Acid and its 4-Oxo Metabolites are Functionally Active in Human Skin Cells In Vitro. J Invest Dermatol. 2005;125(1):145-153. URL: https://www.jidonline.org/article/S0022-202X(15)32290-7/fulltext

Sources

- 1. jcadonline.com [jcadonline.com]

- 2. Isotretinoin: The truth about safety, side effects, and skin care [aad.org]

- 3. The use of isotretinoin in acne - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Pharmacokinetics of isotretinoin and its major blood metabolite following a single oral dose to man | Semantic Scholar [semanticscholar.org]

- 6. karger.com [karger.com]

- 7. Pharmacokinetics of isotretinoin during repetitive dosing to patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Steady-state pharmacokinetics of isotretinoin and its 4-oxo metabolite: implications for fetal safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isotretinoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of the retinoids isotretinoin and etretinate. A comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The metabolism and pharmacokinetics of isotretinoin in patients with acne and rosacea are not influenced by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Developmental effects of isotretinoin and this compound: the role of metabolism in teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isotretinoin and its Metabolites Alter mRNA of Multiple Enzyme and Transporter Genes In Vitro, but Downregulation of Organic Anion Transporting Polypeptide Does Not Translate to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Quantitative analysis of retinoids in biological fluids by high-performance liquid chromatography using column switching. I. Determination of isotretinoin and tretinoin and their 4-oxo metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. electronicsandbooks.com [electronicsandbooks.com]

The Unseen Engine: A Technical Guide to the Discovery and History of 4-Oxo-Isotretinoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 4-oxo-isotretinoin, the principal active metabolite of the potent therapeutic agent, isotretinoin. While isotretinoin has long been the focus of clinical and research efforts, a deeper understanding of its metabolic fate reveals a more complex pharmacological narrative. This document delves into the historical discovery of this compound, its enzymatic synthesis in the body, and its significant, often overlooked, contribution to the therapeutic and toxicological profile of its parent compound. We will examine its distinct pharmacokinetic and pharmacodynamic properties, provide detailed analytical methodologies for its quantification, and discuss its emerging potential as a therapeutic agent in its own right. This guide is intended to serve as a critical resource for researchers and drug development professionals seeking to unravel the intricate pharmacology of retinoids and to inform the future of therapies targeting the retinoic acid signaling pathway.

Introduction: Beyond the Parent Compound

The therapeutic landscape of severe recalcitrant nodular acne was irrevocably altered with the introduction of isotretinoin (13-cis-retinoic acid) in 1982.[1] Its profound efficacy in reducing sebum production, normalizing keratinization, and exerting anti-inflammatory effects established it as a cornerstone of dermatological practice.[1] However, the story of isotretinoin's mechanism and disposition is not complete without a thorough understanding of its primary metabolite, this compound.

Initially perceived as a potentially inactive byproduct of detoxification, extensive research has unveiled this compound as a biologically active retinoid with its own distinct pharmacological profile. Its sustained presence at higher concentrations than the parent drug at steady-state necessitates a re-evaluation of its role in both the therapeutic efficacy and the adverse effect profile of isotretinoin therapy.[2] This guide will illuminate the journey of this compound from a metabolic footnote to a key player in retinoid pharmacology.

The Genesis of a Metabolite: Discovery and Historical Context

The quest to understand the metabolic fate of isotretinoin in humans led to the identification of this compound in the early 1980s. A pivotal 1981 study published in Drug Metabolism and Disposition was the first to definitively identify 4-oxo-13-cis-retinoic acid as the major metabolite of isotretinoin in human blood.[3] Researchers investigating blood samples from individuals undergoing chronic isotretinoin treatment for dermatological conditions isolated the metabolite using reverse-phase high-performance liquid chromatography (HPLC) and confirmed its structure through mass and nuclear magnetic resonance (NMR) spectroscopy.[3] This discovery highlighted that a significant metabolic pathway for isotretinoin in humans involves oxidation at the C4 position of the cyclohexenyl group.[3]

Prior to this, the focus of retinoid research was largely on the parent compounds. The work of scientists in the mid to late 20th century laid the groundwork for understanding the therapeutic potential of vitamin A and its derivatives. However, the identification of this compound marked a turning point, prompting a deeper investigation into the biological activity of retinoid metabolites and their contribution to the overall clinical picture. It became evident that the in vivo activity of isotretinoin was a composite of the actions of the parent drug and its downstream metabolic products.

Biochemical Trajectory: Formation and Metabolism

The conversion of isotretinoin to this compound is a critical step in its metabolic journey, primarily occurring in the liver. This biotransformation is catalyzed by a suite of cytochrome P450 (CYP) enzymes.

The Enzymatic Machinery: Cytochrome P450 Isoforms

Several CYP isoforms are implicated in the 4-oxidation of isotretinoin, with CYP3A4 identified as a major contributor.[4][5] Studies have also pointed to the involvement of CYP2C8, CYP2C9, and CYP2B6 in this metabolic process.[4] The activity of these enzymes can be influenced by genetic polymorphisms and co-administered drugs, leading to inter-individual variability in the metabolic ratio of this compound to isotretinoin.

The metabolic cascade does not terminate with the formation of this compound. This metabolite can undergo further biotransformation, including glucuronidation, to facilitate its excretion from the body.[5] The catabolism of retinoids is also regulated by the CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1), which are responsible for the oxidative degradation of retinoic acids, including the formation of 4-oxo metabolites from all-trans-retinoic acid.[6]

Figure 1: Simplified metabolic pathway of isotretinoin to this compound.

Pharmacokinetic Profile: A Persistent Presence

A key differentiator between this compound and its parent compound is its pharmacokinetic profile. Understanding these parameters is crucial for interpreting clinical outcomes and designing rational dosing regimens.

Absorption and Distribution

Following oral administration of isotretinoin, this compound appears in the plasma, with its concentration gradually increasing to surpass that of the parent drug at steady-state.[2] The absorption of isotretinoin is significantly enhanced when taken with a high-fat meal, which consequently increases the systemic exposure to this compound.[7] Like isotretinoin, this compound is highly bound to plasma proteins, primarily albumin.[8]

Elimination and Half-Life

One of the most clinically relevant features of this compound is its longer elimination half-life compared to isotretinoin. While the elimination half-life of isotretinoin is in the range of 10 to 20 hours, the half-life of this compound is notably longer, approximately 22 to 29 hours.[9][10] This prolonged presence in the circulation means that this compound contributes significantly to the overall retinoid exposure over a dosing interval.

| Parameter | Isotretinoin | This compound | Reference |

| Elimination Half-life (t½) | 10 - 20 hours | 22 - 29 hours | [9][10] |

| Steady-State Plasma Levels | Lower than metabolite | 1-2 times higher than parent drug | [2] |

Table 1: Comparative Pharmacokinetic Parameters of Isotretinoin and this compound.

Pharmacodynamics: An Active Player in Retinoid Signaling

Contrary to early assumptions, this compound is not an inert metabolite. It exhibits significant biological activity, influencing gene transcription and cellular processes in a manner that is both similar to and distinct from other retinoids.

Receptor Binding and Transcriptional Activity

The biological effects of retinoids are primarily mediated through their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). While isotretinoin itself has a low affinity for these receptors, it is considered a pro-drug that is converted intracellularly to metabolites that are active agonists.[1] Research has shown that 4-oxo metabolites of retinoic acid are functionally active in human skin cells, displaying strong and isomer-specific transcriptional regulatory activity.[11][12] For instance, all-trans-4-oxo-retinoic acid has been shown to bind avidly to and activate RARβ.[13][14] This suggests that this compound likely contributes to the modulation of gene expression that underlies the therapeutic effects of isotretinoin.

Cellular and Physiological Effects

Studies have demonstrated the direct effects of this compound on various cell types:

-

Skin Cells: this compound is functionally active in normal human epidermal keratinocytes and dermal fibroblasts, influencing the expression of genes involved in biotransformation, structural integrity, and transport.[11][15]

-

Sebum Production: While isotretinoin is more potent in reducing sebum excretion, oral administration of this compound has been shown to produce a significant, albeit lesser, reduction in sebum production in patients with severe acne.[1]

-

Anti-Tumor Activity: In human neuroblastoma cell lines, this compound was found to be as effective as isotretinoin at inducing neurite outgrowth, inhibiting proliferation, and downregulating the MYCN oncogene.[5] This has significant implications for the use of isotretinoin in oncology, particularly in the treatment of neuroblastoma.[16][17]

Figure 2: Overview of the pharmacodynamic mechanism of this compound.

Synthesis and Analytical Methodologies: Tools for Investigation

The study of this compound necessitates robust methods for its synthesis as a research standard and its accurate quantification in biological matrices.

Chemical Synthesis

While the synthesis of isotretinoin is well-documented, the preparation of this compound for research purposes requires a distinct synthetic route. A common approach involves the oxidation of an isotretinoin ester followed by hydrolysis. A detailed, multi-step process is often employed, starting from commercially available precursors. The synthesis of isotretinoin itself can be achieved through various methods, including the condensation of a C15-phosphonate with a C5-synthon or the reaction of a dienolate with β-ionylideneacetaldehyde.[18][19][20]

Representative Synthetic Protocol for this compound:

-

Step 1: Esterification of Isotretinoin: Isotretinoin is reacted with an alcohol (e.g., methanol) in the presence of a coupling agent or acid catalyst to form the corresponding ester.

-

Step 2: Oxidation of the Ester: The isotretinoin ester is then subjected to oxidation, often using manganese dioxide (MnO₂), to introduce the keto group at the 4-position of the cyclohexenyl ring, yielding the this compound ester.

-

Step 3: Hydrolysis of the 4-Oxo Ester: The final step involves the hydrolysis of the ester group, typically under basic conditions followed by acidification, to yield the final product, this compound.

-

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity standard suitable for analytical and biological studies.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with ultraviolet (UV) detection is the most widely used method for the simultaneous quantification of isotretinoin and this compound in biological samples, particularly plasma.

Detailed HPLC-UV Protocol:

-

Sample Preparation:

-

To 1.0 mL of plasma, add an internal standard solution (e.g., a structurally related retinoid not present in the sample).

-

Perform a liquid-liquid extraction with an organic solvent such as diethyl ether or a protein precipitation with acetonitrile.[21]

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.01% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol) is employed.[22][23]

-

Flow Rate: A flow rate of 1.0 - 1.5 mL/min is common.

-

Detection: UV detection is performed at a wavelength of approximately 345-365 nm, where retinoids exhibit strong absorbance.[2][22]

-

-

Quantification: The concentrations of isotretinoin and this compound are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the pure compounds.

Figure 3: A generalized workflow for the quantification of this compound in plasma by HPLC-UV.

Clinical Significance and Future Directions

The recognition of this compound as a major, active metabolite has profound implications for the clinical use of isotretinoin and opens new avenues for therapeutic development.

Contribution to Efficacy and Toxicity

Given its sustained high concentrations and biological activity, this compound undoubtedly contributes to both the therapeutic effects and the adverse event profile of isotretinoin. Its longer half-life may be responsible for the prolonged remission seen after cessation of therapy. Conversely, its teratogenic potential, which has been demonstrated in animal models, likely contributes to the severe birth defects associated with in utero exposure to isotretinoin.[15][24] The inter-individual variability in the metabolism of isotretinoin to this compound may also explain some of the differences in clinical response and susceptibility to side effects observed among patients.[25]

A Potential Therapeutic Agent

The distinct pharmacodynamic and pharmacokinetic properties of this compound raise the possibility of its development as a standalone therapeutic agent. Its demonstrated anti-tumor activity in neuroblastoma models suggests its potential as a targeted therapy in oncology.[5] In dermatology, a topically applied formulation of this compound could potentially offer a favorable benefit-risk profile, delivering therapeutic effects to the skin with reduced systemic exposure and side effects. Further research is warranted to explore these possibilities and to fully characterize the therapeutic index of this compound.

Conclusion

The journey of this compound from its discovery as a metabolite to its recognition as a key active agent is a compelling example of the importance of comprehensive drug metabolism studies. For researchers, scientists, and drug development professionals, the story of this compound underscores the necessity of looking beyond the parent compound to understand the full spectrum of a drug's activity. The insights gained from the study of this once-overlooked molecule not only refine our understanding of isotretinoin therapy but also open exciting new avenues for the development of novel retinoid-based treatments for a range of diseases. The continued investigation of this compound and other retinoid metabolites will undoubtedly lead to safer and more effective therapies in the future.

References

- Steady-state pharmacokinetics of isotretinoin and its 4-oxo metabolite: implications for fetal safety. The Journal of Clinical Pharmacology. [Link]

- Isotretinoin.

- The use of isotretinoin in acne.

- Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro.

- 13-cis-Retinoic acid. IARC Handbooks of Cancer Prevention. [Link]

- Pharmacokinetics of isotretinoin and its major blood metabolite following a single oral dose to man. Semantic Scholar. [Link]

- Identification of 4-oxo-13-cis-retinoic acid as the major metabolite of 13-cis-retinoic acid in human blood. Drug Metabolism and Disposition. [Link]

- Comparative pharmacokinetic profiles of a novel isotretinoin formulation (isotretinoin-Lidose) and the innovator isotretinoin formulation: a randomized, 4-treatment, crossover study.

- Retinoic Acid and its 4-Oxo Metabolites are Functionally Active in Human Skin Cells In Vitro.

- Monitoring of Isotretinoin Therapy by Measuring the Plasma Levels of Isotretinoin and this compound: A Useful Tool for Management of Severe Acne. Karger Publishers. [Link]

- A HPLC method for the determination of 9-cis retinoic acid (ALRT1057) and its 4-oxo metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

- Pharmacokinetics of the retinoids isotretinoin and etretinate.

- Isotretinoin. Wikipedia. [Link]

- The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification.

- Developmental effects of isotretinoin and this compound: the role of metabolism in teratogenicity.

- Nontargeted metabolomics to characterize the effects of isotretinoin on skin metabolism in rabbit with acne. Frontiers in Pharmacology. [Link]

- Isotretinoin and Hepatotoxicity in Patients with Acne: A Narr

- Pharmacokinetics of isotretinoin during repetitive dosing to patients. European Journal of Clinical Pharmacology. [Link]

- Pharmacokinetics of the retinoids isotretinoin and etretinate. A comparative review.

- Determination of isotretinoin in human plasma: Application to pharmacokinetic study.

- Technical Notes - An Efficient Commercial Process for the Preparation of Isotretinoin. Organic Process Research & Development. [Link]

- The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specific

- Determination of Isotretinoin by UV and RP-HPLC. International Research Journal of Multidisciplinary Scope. [Link]

- 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors.

- Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. Scientific Reports. [Link]

- An Efficient Commercial Process for the Preparation of Isotretinoin.

- Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma. British Journal of Pharmacology. [Link]

- Process for the preparation of isotretinoin.

- Isotretinoin.

- Determination of Isotretinoin by UV and RP-HPLC.

- Process for preparation of highly pure isotretinoin.

- Vitamin A. Wikipedia. [Link]

- Definition of isotretinoin. NCI Dictionary of Cancer Terms. [Link]

- New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands and transcriptional coregul

- Pharmaceutical quality of generic isotretinoin products, compared with Roaccutane.

Sources

- 1. The use of isotretinoin in acne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Identification of 4-oxo-13-cis-retinoic acid as the major metabolite of 13-cis-retinoic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isotretinoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin A - Wikipedia [en.wikipedia.org]

- 7. Comparative pharmacokinetic profiles of a novel isotretinoin formulation (isotretinoin-Lidose) and the innovator isotretinoin formulation: a randomized, 4-treatment, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isotretinoin - Wikipedia [en.wikipedia.org]

- 9. Steady-state pharmacokinetics of isotretinoin and its 4-oxo metabolite: implications for fetal safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of the retinoids isotretinoin and etretinate. A comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. deepdyve.com [deepdyve.com]

- 14. The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. gosh.nhs.uk [gosh.nhs.uk]

- 17. Facebook [cancer.gov]

- 18. cienciapr.org [cienciapr.org]

- 19. US6441226B1 - Process for the preparation of isotretinoin - Google Patents [patents.google.com]

- 20. US20080207946A1 - Process for preparation of highly pure isotretinoin - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. irjms.com [irjms.com]

- 23. researchgate.net [researchgate.net]

- 24. Developmental effects of isotretinoin and this compound: the role of metabolism in teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

4-Oxo-Isotretinoin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Oxo-isotretinoin is the principal active metabolite of isotretinoin, a retinoid of critical importance in the therapeutic landscape of severe recalcitrant nodular acne. The metabolic conversion to its 4-oxo derivative significantly alters the physicochemical properties of the parent compound, influencing its pharmacokinetic profile and biological activity. A profound understanding of the chemical structure, inherent properties, and analytical quantification of this compound is paramount for the continued optimization of retinoid-based therapies and the development of novel dermatological agents. This technical guide provides an in-depth exploration of this compound, designed to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate the complexities of this pivotal metabolite.

Chemical Identity and Physicochemical Characteristics

This compound, systematically named (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid, is a structural analogue of isotretinoin distinguished by a ketone moiety at the fourth position of its cyclohexenyl ring. This seemingly subtle modification imparts a significant increase in polarity, a factor with profound implications for its biological disposition.

Caption: Molecular structure of this compound.

The table below provides a consolidated summary of the key physicochemical properties of this compound, critical for experimental design and interpretation.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₆O₃ | [1] |

| Molecular Weight | 314.42 g/mol | [2][3] |

| Appearance | Orange Solid | [4] |

| Melting Point | 150-157 °C | [2][3] |

| Solubility | DMSO: ~30 mg/mLDMF: ~30 mg/mLEthanol: ~15 mg/mLWater: Sparingly soluble | [2][3][5] |

| pKa (estimated) | ~5 | [6] |

| UV max (in Ethanol) | 354 nm | [7] |

Synthesis of an Analytical Standard

The availability of a high-purity analytical standard is a prerequisite for accurate quantification in biological matrices. A common synthetic route to this compound involves the oxidation of isotretinoin methyl ester, followed by saponification. The following workflow provides a conceptual overview of this process.

Sources

- 1. 4-Oxoisotretinoin | C20H26O3 | CID 6437087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 71748-58-8 [m.chemicalbook.com]

- 3. 71748-58-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 71748-58-8 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Isotretinoin | C20H28O2 | CID 5282379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

The Cytochrome P450-Mediated Oxidation of Isotretinoin: A Technical Guide to the Formation of 4-Oxo-Isotretinoin

Introduction: The Metabolic Fate of a Potent Retinoid

Isotretinoin (13-cis-retinoic acid), a synthetic oral retinoid, has revolutionized the treatment of severe, recalcitrant nodular acne.[1] Its therapeutic efficacy is intrinsically linked to its complex pharmacokinetic profile, where metabolism plays a pivotal role in both its activation and clearance. A key metabolic pathway is the oxidation of isotretinoin to 4-oxo-isotretinoin, its major circulating metabolite in humans.[2] Understanding the enzymatic machinery responsible for this biotransformation is paramount for drug development professionals and researchers, as it influences the drug's therapeutic window, potential drug-drug interactions, and overall safety profile. This technical guide provides an in-depth exploration of the role of the cytochrome P450 (CYP) superfamily of enzymes in the formation of this compound, offering field-proven insights and detailed methodologies for its investigation.

The Central Role of Cytochrome P450 in Isotretinoin Oxidation

The conversion of isotretinoin to this compound is primarily an oxidative process catalyzed by the versatile cytochrome P450 system, a superfamily of heme-containing monooxygenases predominantly located in the liver.[1] This metabolic step is not merely a detoxification pathway; the resulting this compound exhibits biological activity, contributing to the overall therapeutic and toxicological effects of the parent drug.[3] Identifying the specific CYP isozymes involved is crucial for predicting inter-individual variability in drug response and the potential for clinically significant drug interactions.

Key CYP Isozymes Implicated in this compound Formation

Extensive in vitro research utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes has elucidated the contributions of several CYP isozymes to the 4-oxidation of isotretinoin. While multiple CYPs can catalyze this reaction, a clear hierarchy of activity has been established.

CYP3A4: The Primary Catalyst

Compelling evidence points to CYP3A4 as the principal enzyme responsible for the formation of this compound in humans. Studies using recombinant CYP3A4 have demonstrated its high catalytic efficiency for this reaction. Furthermore, the formation of this compound in human liver microsomes is significantly inhibited by ketoconazole, a potent and selective inhibitor of CYP3A4.[4] This underscores the dominant role of this isozyme in the hepatic metabolism of isotretinoin.

Contributions from Other CYP Isozymes

While CYP3A4 is the major player, other CYP isozymes also contribute to the formation of this compound, albeit to a lesser extent. These include:

-

CYP2C8: This isozyme has been shown to have a notable capacity for this compound formation.

-

CYP2C19 and CYP2C9: These enzymes also demonstrate catalytic activity towards isotretinoin oxidation.

-

CYP2B6: While capable of metabolizing isotretinoin, its contribution in vivo is likely limited by its lower expression levels in the liver compared to CYP3A4.

-

CYP3A5: This polymorphic isozyme, when expressed, also contributes to the metabolism of isotretinoin.

The relative contributions of these minor pathways can become more significant in individuals with compromised CYP3A4 activity due to genetic polymorphisms or co-administration of CYP3A4 inhibitors.

The CYP26 Family: Specialists in Retinoid Metabolism

The CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1) are specifically involved in the catabolism of retinoic acids and play a crucial role in regulating endogenous retinoid homeostasis.[5] While their primary substrate is all-trans-retinoic acid, they can also metabolize other retinoid isomers, including isotretinoin. The expression of CYP26 enzymes is, in turn, regulated by retinoic acid levels, creating a feedback loop that controls retinoid signaling.[6]

Biochemical Mechanism and Enzyme Kinetics

The formation of this compound from isotretinoin proceeds via a two-step oxidative process, both of which can be mediated by cytochrome P450 enzymes. The initial step is the hydroxylation of isotretinoin at the C4 position of the cyclohexenyl ring to form 4-hydroxy-isotretinoin. This intermediate is then further oxidized to the more stable this compound.

Caption: Metabolic pathway of isotretinoin to this compound.

Kinetic Parameters of this compound Formation

The efficiency of different CYP isozymes in catalyzing the formation of this compound can be quantitatively compared using their Michaelis-Menten kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, and a lower Km generally indicates a higher affinity of the enzyme for the substrate. The intrinsic clearance (Vmax/Km) is a measure of the catalytic efficiency of the enzyme at low substrate concentrations.

| CYP Isozyme | Km (μM) | Vmax (normalized peak area/nmol CYP/h) | Reference |

| CYP3A4 | 40.97 | 16.57 | [7] |

| CYP3A5 | >150 | 13.20 | [7] |

| CYP2C8 | 64.24 | 23.89 | [7] |

| CYP2C19 | 55.77 | 25.19 | [7] |

| CYP2B6 | >150 | >150 | [7] |

| CYP2C9*3 | >150 | 17.8 | [7] |

| Human Liver Microsomes | 12.30 | 11.81 | [7] |

| Human Intestinal Microsomes | 133.1 | 2.17 | [7] |

Data adapted from Sonawane et al., 2014.[7]

These data clearly demonstrate the high affinity (low Km) and significant catalytic activity of CYP3A4 for this compound formation, particularly in human liver microsomes where it is the predominant contributor.

Experimental Protocols for Investigating Isotretinoin Metabolism

To aid researchers in this field, we provide detailed, step-by-step methodologies for key in vitro experiments to characterize the CYP-mediated metabolism of isotretinoin.

Protocol 1: In Vitro Incubation with Human Liver Microsomes (HLMs)

This protocol is designed to determine the overall rate of this compound formation in a system that represents the average metabolic capacity of the human liver.

Materials:

-

Pooled human liver microsomes (e.g., from a reputable commercial supplier)

-

Isotretinoin

-

This compound analytical standard

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (HPLC grade)

-

Internal standard for HPLC analysis (e.g., a structurally related compound not present in the incubation)

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures on ice. For a final volume of 200 µL, add:

-

169 µL of 100 mM potassium phosphate buffer (pH 7.4)

-

10 µL of pooled human liver microsomes (final concentration 0.5 mg/mL)

-

1 µL of isotretinoin solution in a suitable solvent (e.g., methanol, final concentration 1-100 µM). The final solvent concentration should be less than 1%.

-

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Start the reaction by adding 20 µL of the pre-warmed NADPH regenerating system.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 0, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.

-

Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Vortex the samples vigorously for 1 minute to precipitate the proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Analysis: Transfer the supernatant to HPLC vials for analysis of this compound concentration.

Self-Validation System:

-

Negative Controls: Include incubations without the NADPH regenerating system to account for any non-enzymatic degradation. Also, include incubations at time zero to determine the background levels of any interfering compounds.

-

Positive Control: Use a known substrate for CYP3A4 (e.g., testosterone or midazolam) to confirm the metabolic activity of the HLMs.

Protocol 2: Reaction Phenotyping with Recombinant Human CYP Enzymes

This protocol allows for the determination of the specific contribution of individual CYP isozymes to this compound formation.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C8, CYP2C9, CYP2C19, CYP2B6) co-expressed with NADPH-cytochrome P450 reductase (and cytochrome b5, if applicable)

-

Other materials as listed in Protocol 1.

Procedure:

-

Incubation Setup: The procedure is similar to Protocol 1, with the key difference being the use of individual recombinant CYP enzymes instead of HLMs. The concentration of each recombinant CYP should be optimized based on the manufacturer's recommendations and preliminary experiments.

-

Data Analysis: The rate of this compound formation is measured for each CYP isozyme. The relative contribution of each isozyme can then be estimated.

Causality Behind Experimental Choices: The use of recombinant enzymes allows for the direct assessment of the catalytic activity of a single CYP isozyme, thereby establishing a clear cause-and-effect relationship between that enzyme and the formation of the metabolite.

Protocol 3: Chemical Inhibition Studies in HLMs

This protocol uses selective chemical inhibitors to probe the involvement of specific CYP isozymes in this compound formation within the complex environment of HLMs.

Materials:

-

Selective CYP inhibitors (e.g., ketoconazole for CYP3A4, montelukast for CYP2C8, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, bupropion for CYP2B6)

-

Other materials as listed in Protocol 1.